

Technical Guide: 1-Chloro-2,5-diethoxy-4-nitrobenzene

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Compound of Interest

Compound Name: 1-Chloro-2,5-diethoxy-4-nitrobenzene

CAS No.: 91-43-0

Cat. No.: B1581511

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Thermal Properties, Purification, and Safety Protocols Executive Summary

1-Chloro-2,5-diethoxy-4-nitrobenzene is a specialized intermediate used primarily in the synthesis of aniline derivatives for azo dyes, pigments (e.g., Naphthol AS series), and pharmaceutical precursors.^{[1][2][3]}

Critical Directive: While theoretical models predict an atmospheric boiling point of ~368°C, this compound must not be distilled at atmospheric pressure. Nitroaromatic compounds with high molecular weights are prone to rapid, exothermic decomposition before reaching their atmospheric boiling points.

Operational Recommendation: Purification should primarily be conducted via recrystallization (given its solid state at room temperature). If distillation is strictly necessary for crude oil recovery, it must be performed under high vacuum (<1 mmHg) to maintain pot temperatures below the decomposition threshold (typically <200°C).

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Property	Value / Range	Source / Confidence
CAS Number	91-43-0	Registry
Molecular Formula	C ₁₀ H ₁₂ ClNO ₄	—
Molecular Weight	245.66 g/mol	—
Physical State	Yellow Crystalline Solid	Experimental
Melting Point	90 °C (Range: 88–92 °C)	Experimental [1, 2]
Boiling Point (Atm)	368.4 °C (Predicted)	Theoretical [2]
Boiling Point (Vacuum)	~165–175 °C @ 1 mmHg	Calculated (Nomograph)
Density	1.28 ± 0.1 g/cm ³	Predicted
Flash Point	176.6 ± 25.0 °C	Predicted
Solubility	Insoluble in water; Soluble in DCM, EtOAc, Hot EtOH	Experimental



Note on Boiling Point: The value of 368.4°C is a virtual constant used for thermodynamic modeling. Attempting to reach this temperature will result in thermal runaway.

The Boiling Point & Thermal Safety Analysis

The Decomposition Hazard

Nitro compounds derive their instability from the nitro group (-NO₂), which acts as an internal oxidizer. At elevated temperatures (typically >200°C for this class), the energy barrier for C-NO₂ bond homolysis is overcome, releasing NO_x gases and generating significant heat.

- Onset of Decomposition: Likely >220°C.
- Operational Limit: Do not heat bulk material above 180°C.

Vacuum Distillation Parameters

If the compound is isolated as a crude oil (e.g., post-reaction solvent strip) and requires distillation, you must reduce the pressure to lower the boiling point into the "Safe Zone."

- Target Pressure: 0.1 – 1.0 mmHg (High Vacuum)
- Target Vapor Temp: 140 – 170 °C
- Condenser Temp: 95 °C (Must be > Melting Point of 90°C to prevent clogging)

Experimental Protocols

Protocol A: Recrystallization (Recommended)

Best for: Final purification of solid product (purity >98%).

- Solvent Selection: Ethanol (95%) or a mixture of Ethyl Acetate/Hexane (1:4).
- Dissolution: Charge crude solid into a flask. Add minimum solvent required to dissolve at reflux (~78°C for EtOH).
- Hot Filtration: If insoluble particulates (inorganic salts) are present, filter the hot solution through a pre-warmed sintered glass funnel.
- Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, chill to 0–4°C for 1 hour.
- Isolation: Filter the yellow crystals. Wash with cold solvent. Dry under vacuum at 40°C.

Protocol B: Vacuum Distillation (High Hazard)

Best for: Recovering product from a complex oily reaction matrix.

- Setup: Short-path distillation head (vigreux column is not recommended due to hold-up volume).
- Heat Source: Oil bath with digital temperature control. Never use a heating mantle (hot spots cause localized decomposition).

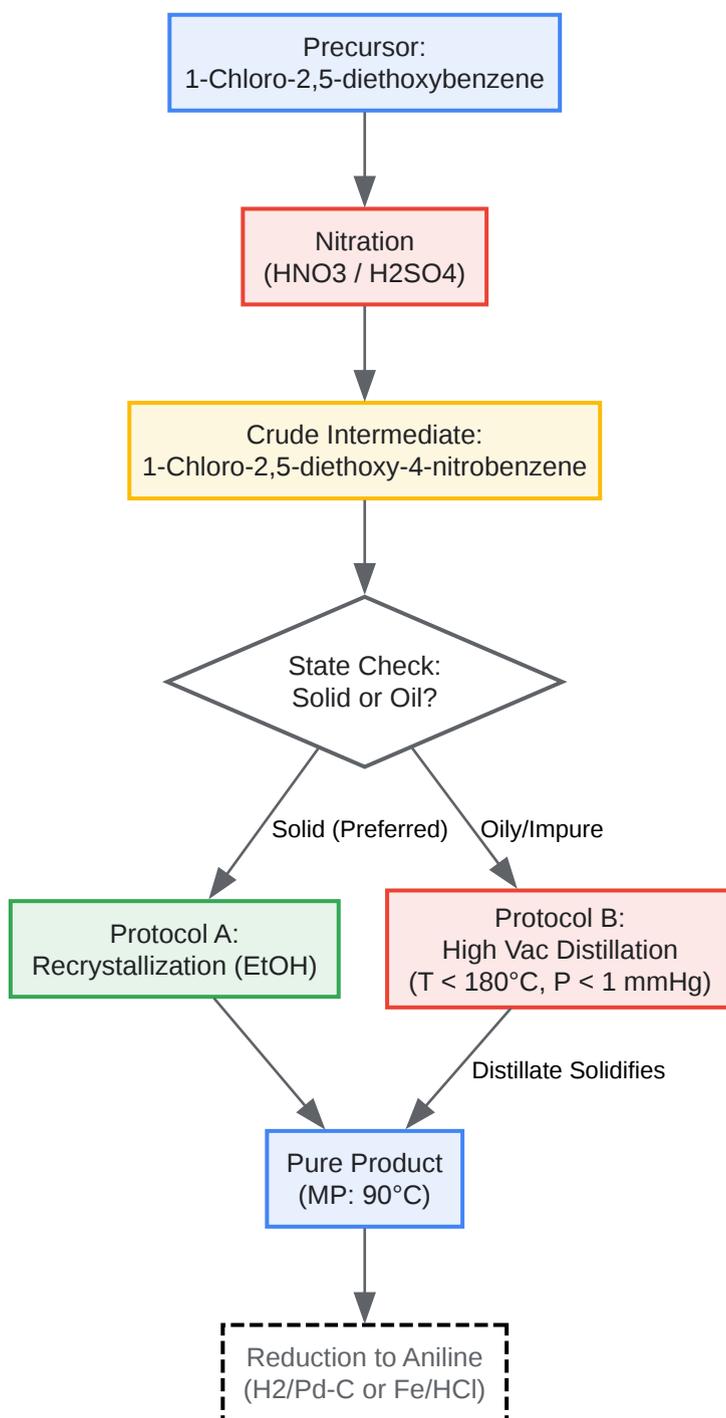
- Procedure:
 - Apply vacuum (<1 mmHg).
 - Slowly ramp oil bath temperature.
 - Monitor: If pot temperature reaches 180°C without distillation, STOP. The vacuum is insufficient.
 - Collection: Ensure the condenser fluid is heated (water/glycol at ~95°C) to prevent the distillate from solidifying inside the condenser.

Synthesis & Application Workflow

This compound typically serves as the electrophilic substrate in the synthesis of aniline derivatives via Béchamp reduction or Catalytic Hydrogenation.

Workflow Visualization

The following diagram illustrates the synthesis logic and the critical purification decision node.



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Figure 1: Synthesis and purification decision tree for **1-Chloro-2,5-diethoxy-4-nitrobenzene**, emphasizing the safety branch for distillation.

References

- PubChem. (2024). Compound Summary: **1-Chloro-2,5-diethoxy-4-nitrobenzene** (CAS 91-43-0). National Library of Medicine. Retrieved from [[Link](#)]

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Sources

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- To cite this document: BenchChem. [Technical Guide: 1-Chloro-2,5-diethoxy-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581511#1-chloro-2-5-diethoxy-4-nitrobenzene-boiling-point>]

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